(3-Cyclopropyl-5-fluorophenyl)boronic acid
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Overview
Description
(3-Cyclopropyl-5-fluorophenyl)boronic acid is an organoboron compound with the molecular formula C9H10BFO2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a cyclopropyl group and a fluorine atom. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-5-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-cyclopropyl-5-fluorophenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropyl-5-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Protodeboronation: This reaction involves the replacement of the boronic acid group with a hydrogen atom, often occurring as a side reaction in cross-coupling processes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acidic or basic conditions can facilitate this reaction, with water or alcohols often acting as solvents.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds and styrene derivatives are the primary products.
Protodeboronation: The major product is the corresponding aryl or alkyl compound with a hydrogen atom replacing the boronic acid group.
Scientific Research Applications
(3-Cyclopropyl-5-fluorophenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Cyclopropyl-5-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylboronic acid: Similar structure but lacks the cyclopropyl group.
3,5-Difluorophenylboronic acid: Contains two fluorine atoms on the phenyl ring.
Cyclopropylboronic acid: Lacks the fluorine atom on the phenyl ring.
Uniqueness
(3-Cyclopropyl-5-fluorophenyl)boronic acid is unique due to the presence of both a cyclopropyl group and a fluorine atom on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C9H10BFO2 |
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Molecular Weight |
179.99 g/mol |
IUPAC Name |
(3-cyclopropyl-5-fluorophenyl)boronic acid |
InChI |
InChI=1S/C9H10BFO2/c11-9-4-7(6-1-2-6)3-8(5-9)10(12)13/h3-6,12-13H,1-2H2 |
InChI Key |
PIPFFMNILJDCSK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C2CC2)(O)O |
Origin of Product |
United States |
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